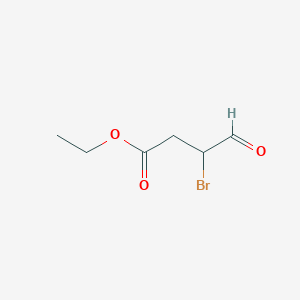![molecular formula C12H15N5O2 B6463420 7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640878-77-7](/img/structure/B6463420.png)
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied extensively for its potential applications in the field of medicinal chemistry. Its unique structural features, including its ability to bind to various proteins and receptors in the human body, have made it a promising target for the development of new drugs. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties have been studied in numerous in vitro and in vivo studies. It has also been studied for its potential applications in the fields of cancer therapy, neurodegenerative diseases, diabetes, and cardiovascular diseases.
Mécanisme D'action
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is believed to interact with various proteins and receptors in the human body, including the NF-κB transcription factor, the epidermal growth factor receptor (EGFR), and the cyclooxygenase-2 enzyme (COX-2). Its anti-inflammatory and anti-tumor activities are believed to be mediated by its ability to inhibit the NF-κB transcription factor, which is involved in the regulation of inflammation and the growth of cancer cells. Its anti-bacterial and anti-viral activities are believed to be mediated by its ability to inhibit the EGFR, which is involved in the regulation of cell proliferation and survival. Its anti-diabetic activities are believed to be mediated by its ability to inhibit the COX-2 enzyme, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of pro-inflammatory mediators. In vivo studies have shown that it can reduce inflammation, reduce tumor growth, and increase the survival rate of animals with cancer. It has also been found to have protective effects against neurodegenerative diseases, diabetes, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several advantages for use in laboratory experiments. It is a synthetic compound that is easy to synthesize and has a wide range of biological activities. It is also relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not currently approved for use in humans and its effects in humans are not yet fully understood.
Orientations Futures
The potential applications of 7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione are vast and its effects in humans are still not fully understood. Future research should focus on the development of new drugs based on this compound, as well as on the elucidation of its mechanism of action and its effects in humans. Additionally, further research should be conducted to explore its potential applications in the fields of cancer therapy, neurodegenerative diseases, diabetes, and cardiovascular diseases. Finally, research should be conducted to further investigate its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties.
Méthodes De Synthèse
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized from two different methods. The first method involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1,3,7-triazaspiro[4.4]nonane-2,4-dione in the presence of an acid catalyst. This reaction produces a mixture of this compound and its isomer, 7-chloro-5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (7-CEPT). The second method involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1,3,7-triazaspiro[4.4]nonane-2,4-dione in the presence of anhydrous sodium acetate. This reaction produces this compound in high yield.
Propriétés
IUPAC Name |
7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-8-5-13-10(14-6-8)17-4-3-12(7-17)9(18)15-11(19)16-12/h5-6H,2-4,7H2,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTYEYJRYIJKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463409.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463421.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)